![molecular formula C17H14N2O2S B2861646 N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860611-24-1](/img/structure/B2861646.png)
N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . Synthetic strategies of indole 2 and 3-carboxamides were investigated .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .Physical And Chemical Properties Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Aplicaciones Científicas De Investigación
Oxidative Cyclization in Organic Synthesis
One study discusses the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate, leading to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process exemplifies the utility of oxidative cyclization in creating complex molecules from simpler precursors, a method potentially relevant to the synthesis or functionalization of compounds like N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide (Burgaz et al., 2007).
Bimetallic Composite Catalysts
Another study focuses on the development of bimetallic boron-containing heterogeneous catalysts for the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This highlights the importance of catalysts in synthesizing heterocyclic compounds, which could be relevant to the manipulation of This compound (Bumagin et al., 2019).
Tyrosine Kinase Inhibition
Research into 3-substituted 2,2'-dithiobis(1H-indoles) evaluated their ability to inhibit tyrosine kinase activity. This study is pertinent because it delves into the therapeutic potential of indole derivatives, suggesting a possible avenue for the exploration of This compound in medicinal chemistry (Palmer et al., 1995).
Regiospecific C-Acylation
A study on the regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles provides insights into the functionalization of indole cores, a method that could be applicable to the functionalization or synthesis of This compound for various research applications (Katritzky et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with MmpL3, inhibiting its function . The presence of the carboxamide moiety in indole derivatives allows for hydrogen bonding with a variety of enzymes and proteins, which often results in the inhibition of their activity .
Biochemical Pathways
The inhibition of MmpL3 disrupts the biosynthesis of the cell wall of Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to growth inhibition of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of growth in Mycobacterium tuberculosis . By targeting and inhibiting MmpL3, the compound disrupts cell wall biosynthesis, leading to growth inhibition of the bacteria .
Action Environment
The action of this compound is influenced by the lipid-rich environment of the Mycobacterium tuberculosis cell wall . The compound’s lipophilicity likely plays a role in its ability to diffuse through this lipid-rich bilayer and interact with its target .
Direcciones Futuras
The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylthieno[2,3-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-19-14-7-3-2-6-12(14)13-9-15(22-17(13)19)16(20)18-10-11-5-4-8-21-11/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQWOIATYYYNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

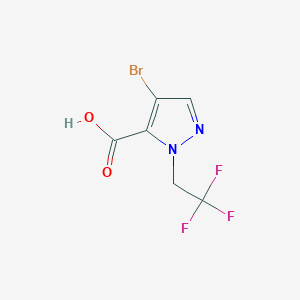
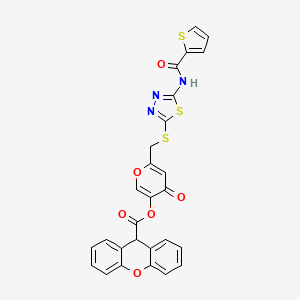
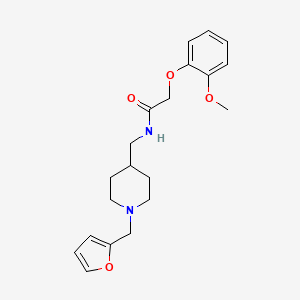
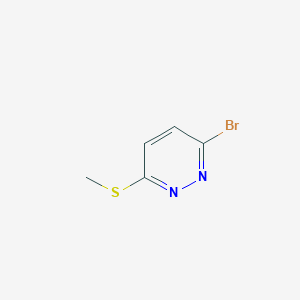
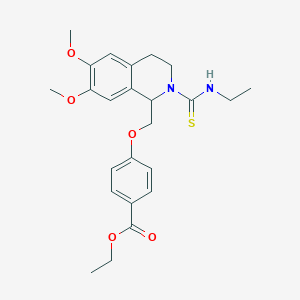

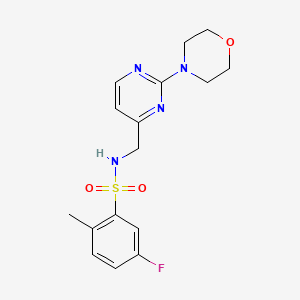
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2861577.png)
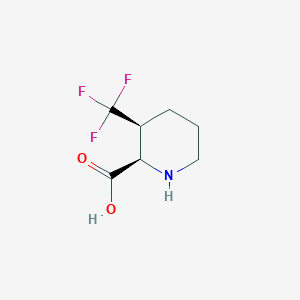
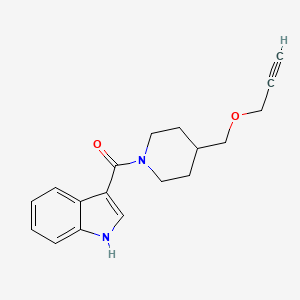
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2861581.png)
![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)

![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)